Cas no 391-07-1 (Oxazole,2-(2-fluorophenyl)-5-phenyl-)

391-07-1 structure
Product name:Oxazole,2-(2-fluorophenyl)-5-phenyl-
Oxazole,2-(2-fluorophenyl)-5-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Oxazole,2-(2-fluorophenyl)-5-phenyl-
- 2-(2-fluorophenyl)-5-phenyl-1,3-oxazole
- 2-(2-fluoro-phenyl)-5-phenyl-oxazole
- 2-(2-Fluorophenyl)-5-phenyloxazole
- 2-(2-Fluor-phenyl)-5-phenyl-oxazol
- 5-Phenyl-2-o-fluoro-phenyl-oxazol
- AC1L3XCC
- AC1Q4O45
- AR-1K9322
- CTK4I0932
- EINECS 206-872-0
- NSC90366
- UNII-JP8NKN8BJC
- 2-(o-fluorphenyl)-5-phenyl-oxazol
- NS00041779
- NSC-90366
- 2-(2-Fluorphenyl)-5-phenyloxazol
- NSC 90366
- JP8NKN8BJC
- oxazole, 2-(2-fluorophenyl)-5-phenyl-
- 391-07-1
- DTXSID10192344
-
- Inchi: InChI=1S/C15H10FNO/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H
- InChI Key: AUVBTYHBLOKUTN-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1=NC=C(C2C=CC=CC=2)O1
Computed Properties
- Exact Mass: 239.0747
- Monoisotopic Mass: 239.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.194
- Boiling Point: 388.3°C at 760 mmHg
- Flash Point: 188.7°C
- Refractive Index: 1.571
- PSA: 26.03
- LogP: 4.14770
Oxazole,2-(2-fluorophenyl)-5-phenyl- Related Literature
-
1. Electron spin resonance studies. Part XXXV. The generation, and some reactions, of the radicals ·PO3 2–, ·PO2OH–, HPO2˙–, and PhPO2˙– in aqueous solutionB. C. Gilbert,J. P. Larkin,R. O. C. Norman,P. M. Storey 2– ·PO2OH– HPO2˙– and PhPO2˙– in aqueous solution. B. C. Gilbert J. P. Larkin R. O. C. Norman P. M. Storey J. Chem. Soc. Perkin Trans. 2 1972 1508
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